
(Trifluoroacetylamino)acetaldehyde dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoroacetylamino)acetaldehyde dimethyl acetal is a chemical compound with the molecular formula C6H10F3NO3 It is known for its unique structure, which includes a trifluoroacetyl group, an amino group, and a dimethyl acetal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoroacetylamino)acetaldehyde dimethyl acetal typically involves the reaction of trifluoroacetaldehyde with aminoacetaldehyde dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Trifluoroacetylamino)acetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl and amino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while reduction may produce trifluoroacetylamines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
(Trifluoroacetylamino)acetaldehyde dimethyl acetal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (Trifluoroacetylamino)acetaldehyde dimethyl acetal involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino group can form hydrogen bonds and participate in various biochemical reactions. The dimethyl acetal group provides stability and reactivity, allowing the compound to participate in a range of chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetaldehyde dimethyl acetal: Similar in structure but lacks the amino group.
Aminoacetaldehyde dimethyl acetal: Similar but lacks the trifluoroacetyl group.
Acetaldehyde dimethyl acetal: Lacks both the trifluoroacetyl and amino groups.
Uniqueness
(Trifluoroacetylamino)acetaldehyde dimethyl acetal is unique due to the presence of both trifluoroacetyl and amino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H10F3NO3 |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO3/c1-12-4(13-2)3-10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
Clé InChI |
ALNYBZQZZJDCIG-UHFFFAOYSA-N |
SMILES canonique |
COC(CNC(=O)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


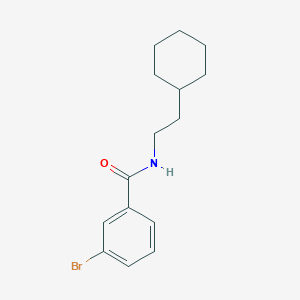


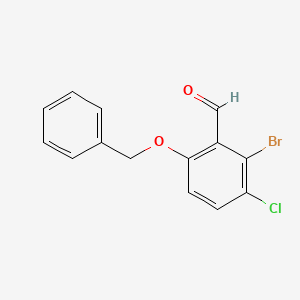

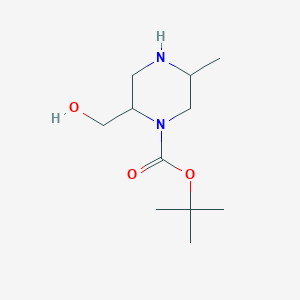

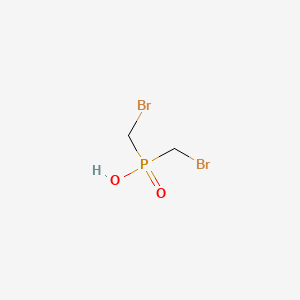
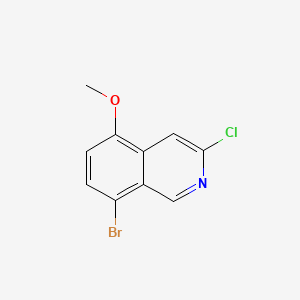

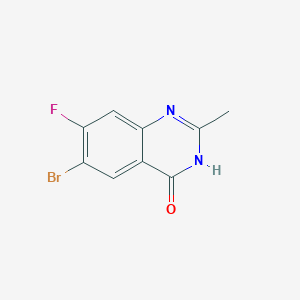
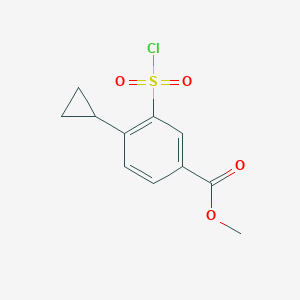
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)

